![molecular formula C11H20N2O2 B1478961 2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one CAS No. 2098103-98-9](/img/structure/B1478961.png)

2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one

説明

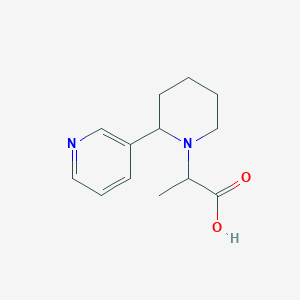

The compound “2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one” belongs to a class of dihydrobenz[e][1,4]oxazepin-2(3H)-one compounds . These compounds have been identified as having anthelmintic activity against T. muris, a type of parasitic worm . This class of molecules has not been previously implicated in nematode control .

Synthesis Analysis

The synthesis of benzo[e][1,4]oxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method has been used to prepare a series of benzo[e][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of this compound is part of the dihydrobenz[e][1,4]oxazepin-2(3H)-one class of compounds . Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .科学的研究の応用

Synthesis of Benzoxazepine Derivatives

The compound can be utilized in the synthesis of benzoxazepine derivatives . These derivatives are a rare class of compounds with potential pharmacological properties. A novel synthetic method has been developed that allows for the preparation of a series of benzoxazepine derivatives by reacting 2-aminophenols with alkynones . This process could be adapted to synthesize derivatives of 2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one , expanding the chemical library of benzoxazepines.

Development of Heterocyclic Compounds

Heterocyclic chemistry: is a core part of organic chemistry and medicinal chemistry, involving the synthesis of cyclic structures containing at least one atom other than carbon within the ring. The compound could serve as a precursor for generating new heterocyclic compounds , such as 1,4-oxazines . These structures are fundamental in the development of new drugs and materials due to their diverse chemical reactivity and biological activity.

Lewis Acid Catalysis

The compound could be explored in Lewis acid catalysis . Lewis acids are used to catalyze various organic reactions, and the structure of 2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one suggests potential reactivity that could be harnessed in the presence of a Lewis acid like BiCl3 . This could lead to the synthesis of novel naphthoquinones and naphthoquinon-2-sulfides , which have broad applications in chemistry and biology .

将来の方向性

The future directions for this compound could involve further optimization to improve potency and pharmacokinetic properties with the aim of developing a clinical agent . Additionally, the potential development of dihydrobenzoxazepinones as an oral anthelmintic supports an alternative strategy of developing a therapeutic that acts in the environment, perhaps via a spray, to interrupt the parasite lifecycle .

作用機序

Mode of Action

It is known that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .

Pharmacokinetics

It is mentioned that this series differentiates itself from known rip1 inhibitors in combining high potency and kinase selectivity with good pharmacokinetic profiles in rodents .

特性

IUPAC Name |

1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-aminoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c12-7-11(14)13-5-6-15-8-9-3-1-2-4-10(9)13/h9-10H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCQORRFBFHCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)COCCN2C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478878.png)

![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478881.png)

![3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478883.png)

![4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobutanoic acid](/img/structure/B1478886.png)

![3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478887.png)

![1-(piperidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478888.png)

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-3-oxopropanenitrile](/img/structure/B1478889.png)

![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid](/img/structure/B1478890.png)

![8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478900.png)

![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478901.png)